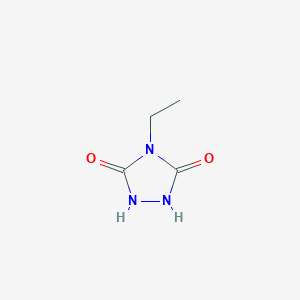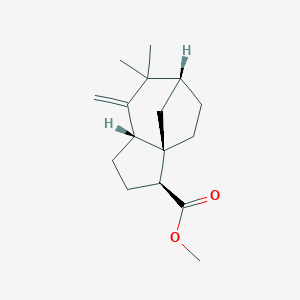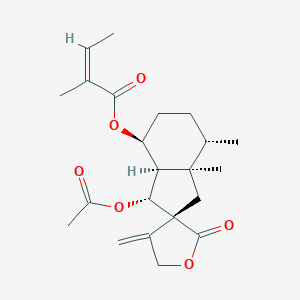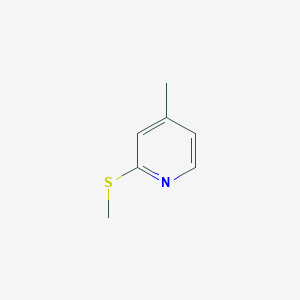![molecular formula C11H17N2O2+ B103303 trimethyl-[3-(methylcarbamoyloxy)phenyl]azanium CAS No. 17752-10-2](/img/structure/B103303.png)
trimethyl-[3-(methylcarbamoyloxy)phenyl]azanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trimethyl-[3-(methylcarbamoyloxy)phenyl]azanium is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzenaminium core with multiple functional groups attached, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl-[3-(methylcarbamoyloxy)phenyl]azanium typically involves multiple steps, including alkylation, elimination, hydrolysis, and carbamoylation. The key starting materials for the synthesis include m-Anisidine and Dimethylcarbamoyl chloride. The reaction conditions often involve the use of reagents such as sodium bicarbonate and hydrobromic acid .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The industrial production methods also incorporate advanced purification techniques to remove any impurities that may arise during the synthesis .
Chemical Reactions Analysis
Types of Reactions
trimethyl-[3-(methylcarbamoyloxy)phenyl]azanium undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce benzoic acid derivatives, while reduction reactions may yield amine derivatives .
Scientific Research Applications
trimethyl-[3-(methylcarbamoyloxy)phenyl]azanium has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of trimethyl-[3-(methylcarbamoyloxy)phenyl]azanium involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biochemical and physiological responses, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Benzenaminium, 2-[[(dimethylamino)carbonyl]oxy]-N,N,N-trimethyl-
- Benzenaminium, 3-[[(diethylamino)carbonyl]oxy]-,N,NN-trimethyl-
- Benzenaminium, 3-[[(ethylmethylamino)carbonyl]oxy]-N,N,N-trimethyl-
Uniqueness
Compared to its analogs, trimethyl-[3-(methylcarbamoyloxy)phenyl]azanium is unique due to its specific functional groups and structural configuration. These features confer distinct chemical properties and biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
17752-10-2 |
|---|---|
Molecular Formula |
C11H17N2O2+ |
Molecular Weight |
209.26 g/mol |
IUPAC Name |
trimethyl-[3-(methylcarbamoyloxy)phenyl]azanium |
InChI |
InChI=1S/C11H16N2O2/c1-12-11(14)15-10-7-5-6-9(8-10)13(2,3)4/h5-8H,1-4H3/p+1 |
InChI Key |
NTUWKYJEWBGXQA-UHFFFAOYSA-O |
SMILES |
CNC(=O)OC1=CC=CC(=C1)[N+](C)(C)C |
Canonical SMILES |
CNC(=O)OC1=CC=CC(=C1)[N+](C)(C)C |
Key on ui other cas no. |
17752-10-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


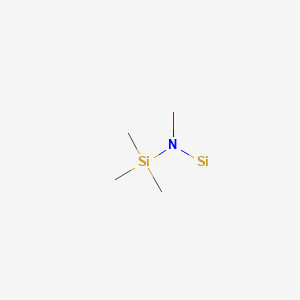
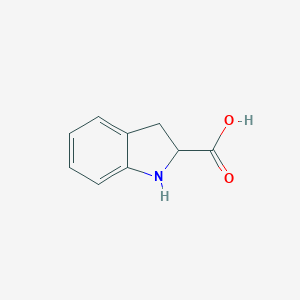
![(8R,9S,13R,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B103222.png)
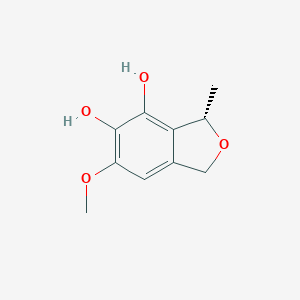
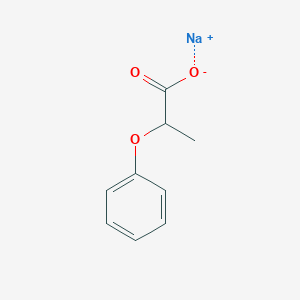
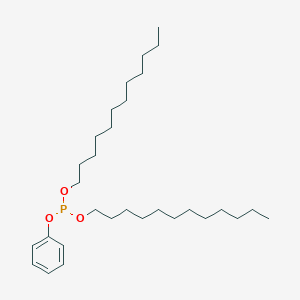
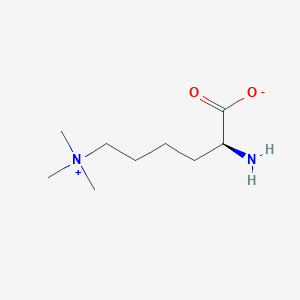
![[2-hydroxy-3-(2-methylphenoxy)propyl] 2-(2-hydroxyphenoxy)acetate](/img/structure/B103234.png)
